molecular formula C20H21N3O4 B14959013 N~1~-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide

N~1~-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide

Cat. No.: B14959013
M. Wt: 367.4 g/mol
InChI Key: VMSKHIYVHOZDIN-UHFFFAOYSA-N
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Description

N¹-(3,4-Dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide is a synthetic acetamide derivative featuring a quinazolin-4-one core linked to a 3,4-dimethoxyphenethyl group via an acetamide bridge. Quinazolinone derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer properties . The 3,4-dimethoxyphenethyl substituent introduces electron-donating methoxy groups, which may enhance lipophilicity and influence receptor binding compared to simpler alkyl or aryl analogs.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C20H21N3O4/c1-26-17-8-7-14(11-18(17)27-2)9-10-21-19(24)12-23-13-22-16-6-4-3-5-15(16)20(23)25/h3-8,11,13H,9-10,12H2,1-2H3,(H,21,24)

InChI Key

VMSKHIYVHOZDIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=CC=CC=C3C2=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents such as alkyl halides or sulfonates.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of N1-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

N~1~-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : High yields (>90%) are achieved in analogs like 21a using straightforward SN2 reactions, suggesting similar efficiency could be feasible for the target compound .

Pharmacological and Physicochemical Properties

Anti-inflammatory Activity

  • : 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide demonstrated superior anti-inflammatory activity to Diclofenac in rodent models, with moderate ulcerogenicity . This highlights the role of aminoalkyl substituents in enhancing activity.
  • Target Compound: The 3,4-dimethoxyphenethyl group may further modulate COX-2 selectivity or reduce gastrointestinal toxicity compared to phenyl or alkylamino analogs.

Physicochemical Properties

  • Solubility : Methoxy groups in the target compound may reduce aqueous solubility compared to methyl (21a) or unsubstituted phenyl () analogs, necessitating formulation optimization .
  • Stability: Quinazolinone cores are generally stable under physiological conditions, but electron-donating substituents (e.g., methoxy) may alter oxidative metabolism .

Insights :

  • Activity-Structure Relationship: Aminoalkyl or methoxyaryl substituents enhance anti-inflammatory activity, while halogenated groups (e.g., 4-chlorophenyl in IV-40) may favor antimicrobial or anticancer applications .
  • Ulcerogenic Potential: The target compound’s dimethoxyphenethyl group could mitigate gastrointestinal toxicity observed in simpler analogs .

Biological Activity

N~1~-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N4O4. It features a quinazoline core that is known for its pharmacological significance, particularly in the development of anticancer agents. The presence of methoxy groups on the phenethyl side chain enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
  • Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound, with findings indicating that it may inhibit tumor growth through several mechanisms:

  • Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at the G2/M phase in cancer cells.
  • Apoptosis Induction : It promotes apoptosis via the activation of caspases, particularly caspase-3, which plays a crucial role in programmed cell death.

Case Studies

In one study involving various cancer cell lines (A549 lung cancer and MCF-7 breast cancer), the compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent cytotoxic effects. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
A54910Apoptosis induction
MCF-712Cell cycle arrest
HeLa8Caspase activation

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies showed that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Interaction with Growth Factors : It can disrupt signaling pathways associated with tumor growth and metastasis.

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